Methyl2-bromo-4-phenoxybenzoate
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Overview
Description
Methyl 2-bromo-4-phenoxybenzoate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-phenoxybenzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate followed by the introduction of a phenoxy group. The typical synthetic route involves:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position.
Phenoxylation: The brominated intermediate is then reacted with phenol in the presence of a base such as potassium carbonate to introduce the phenoxy group.
Industrial Production Methods: Industrial production of methyl 2-bromo-4-phenoxybenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-phenoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-4-phenoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-phenoxybenzoate involves its interaction with specific molecular targets. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-bromo-4-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 4-bromo-2-(bromomethyl)benzoate
Comparison: Methyl 2-bromo-4-phenoxybenzoate is unique due to the presence of both bromine and phenoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C14H11BrO3 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
methyl 2-bromo-4-phenoxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
KRVLUHVEHIOJFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
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